1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is an organic compound that features a piperazine ring substituted with two phenylsulfanyl ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine typically involves the reaction of piperazine with 2-(phenylsulfanyl)ethyl halides under basic conditions. One common method includes the use of 2-bromoethyl phenyl sulfide and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine can undergo several types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted piperazines depending on the nature of the substituent introduced.
Scientific Research Applications
1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the piperazine ring and phenylsulfanyl groups. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-benzyloxy-ethyl)piperazine
- 1,4-Bis(2-carboxybenzoyl)piperazine
- 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine
Uniqueness
1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not common in other similar piperazine derivatives .
Properties
Molecular Formula |
C20H26N2S2 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,4-bis(2-phenylsulfanylethyl)piperazine |
InChI |
InChI=1S/C20H26N2S2/c1-3-7-19(8-4-1)23-17-15-21-11-13-22(14-12-21)16-18-24-20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI Key |
IDYJSFNJBOVJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.